One primary application of 2,3-Dimethyl-2-butanol (2,3-DMB) in scientific research is studying the kinetics (rate) of chemical reactions. Researchers have used 2,3-DMB to investigate the reaction between the hydroxyl radical (OH), a highly reactive molecule present in the atmosphere, and various other compounds. A study published in the Journal of Physical Chemistry [] utilized 2,3-DMB to determine the absolute rate coefficient of its reaction with the hydroxyl radical. This information is crucial for understanding the atmospheric degradation of various organic compounds, including 2,3-DMB itself.
2,3-Dimethyl-2-butanol is a relatively simple organic molecule, but its specific origins are not well documented in scientific literature. However, due to its structure, it is likely a synthetic compound produced from other organic molecules. Research on 2,3-Dimethyl-2-butanol is limited, but it has been used in some studies as a reference compound for spectroscopic analysis techniques like nuclear magnetic resonance (NMR) [].
2,3-Dimethyl-2-butanol has a central carbon atom bonded to four other carbon atoms. Two of these carbons are methyl groups (CH3), and the other two form a chain with a hydroxyl group (OH) attached to the second carbon in the chain []. This structure can be represented by the following formula:
(CH3)2C(CH3)2COH
This branched structure creates a tertiary alcohol, where the carbon bonded to the hydroxyl group is connected to three other carbon atoms. This is a key feature as it influences the compound's reactivity compared to primary or secondary alcohols.
Under acidic conditions, 2,3-Dimethyl-2-butanol can dehydrate to form an alkene (unsaturated hydrocarbon) and water. The specific alkene formed would depend on the reaction conditions.
In the presence of an acid catalyst, 2,3-Dimethyl-2-butanol can react with carboxylic acids to form esters.
2,3-Dimethyl-2-butanol can be oxidized to a ketone, (CH3)3C(O)CH3, using oxidizing agents like chromium trioxide (CrO3).
Flammable